![molecular formula C8H12N2O3 B129630 (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione CAS No. 154878-43-0](/img/structure/B129630.png)
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Ro 25-6981 and is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype.
Mecanismo De Acción
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione acts as a potent and highly selective antagonist of the NMDA receptor subtype. It binds to the receptor at a specific site, known as the glycine-binding site, and prevents the binding of glycine, which is an essential co-agonist for the activation of the receptor. This results in the inhibition of the receptor's activity and the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione are primarily related to its action as an NMDA receptor antagonist. This compound has been shown to modulate various processes, including synaptic plasticity, learning, and memory. It has also been implicated in the regulation of pain perception, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione in lab experiments include its high selectivity for the NMDA receptor subtype, which allows for the specific modulation of this receptor's activity. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safe and effective research tool.
The limitations of using (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione in lab experiments include its relatively complex synthesis process, which can be time-consuming and challenging to perform. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione. One of the most significant areas of research is in the development of novel compounds that can selectively target specific subtypes of the NMDA receptor. Additionally, there is a growing interest in the use of this compound in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Further research is needed to explore the potential therapeutic benefits of this compound and to develop more effective treatment strategies.
Métodos De Síntesis
The synthesis of (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione involves a multi-step process that includes the use of various reagents and catalysts. The most commonly used method for the synthesis of this compound is the one-pot procedure, which involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-2-one with formaldehyde and a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it is used as a research tool to study the NMDA receptor subtype. This receptor subtype is involved in various physiological and pathological processes, including synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
Número CAS |
154878-43-0 |
|---|---|
Nombre del producto |
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione |
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione |
InChI |
InChI=1S/C8H12N2O3/c11-4-5-6(12)10-8(2-1-3-8)7(13)9-5/h5,11H,1-4H2,(H,9,13)(H,10,12)/t5-/m1/s1 |
Clave InChI |
VAQKHOGJROQZJX-RXMQYKEDSA-N |
SMILES isomérico |
C1CC2(C1)C(=O)N[C@@H](C(=O)N2)CO |
SMILES |
C1CC2(C1)C(=O)NC(C(=O)N2)CO |
SMILES canónico |
C1CC2(C1)C(=O)NC(C(=O)N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



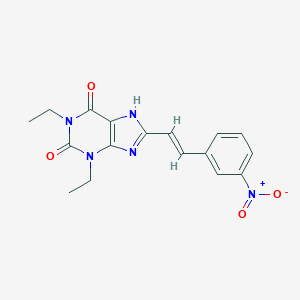
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)


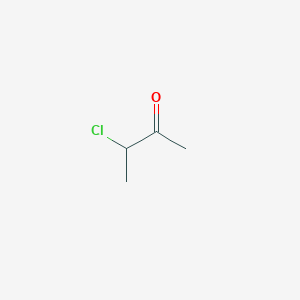


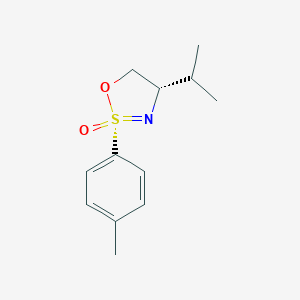

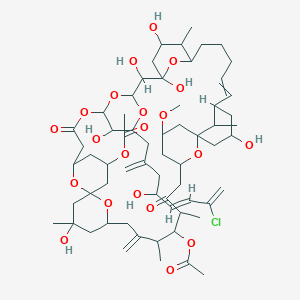

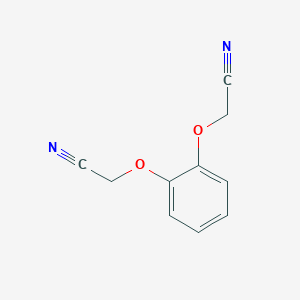
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)